

An In-depth Technical Guide to 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-3-oxopropanoic acid

Cat. No.: B1196267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known by its common name malonamic acid, is a monoamide derivative of malonic acid.^[1] Its bifunctional nature, possessing both a carboxylic acid and an amide group, makes it a molecule of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of **3-Amino-3-oxopropanoic acid**, with a focus on its relevance to drug development.

Chemical Structure and Properties

3-Amino-3-oxopropanoic acid is a simple, yet versatile, organic molecule. Its structure consists of a three-carbon chain with a carboxylic acid group at one terminus and an amide group at the other.

Molecular Formula: $C_3H_5NO_3$ ^[2]

IUPAC Name: **3-amino-3-oxopropanoic acid**^[2]

Synonyms: Malonamic acid, 2-carbamoylacetic acid^[2]

Structure:

The presence of both acidic (carboxylic acid) and basic (amino) functionalities, although the amide nitrogen is not strongly basic, imparts specific physicochemical properties to the molecule. These properties are crucial for its behavior in both chemical reactions and biological systems.

Quantitative Physicochemical Data

A summary of the key quantitative properties of **3-Amino-3-oxopropanoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	103.08 g/mol	[2]
CAS Number	2345-56-4	[2]
Melting Point	121 °C	[1]
Boiling Point (Predicted)	424.4 °C at 760 mmHg	[1]
Density (Predicted)	1.402 g/cm ³	[1]
pKa (Predicted)	3.64	[1]
LogP (Predicted)	-1.72	[3]

Spectroscopic Data

While detailed spectral assignments for **3-Amino-3-oxopropanoic acid** are not readily available in the searched literature, the expected characteristic spectroscopic features can be inferred from its functional groups:

- ¹H NMR:** Signals corresponding to the methylene protons (-CH₂-) and the amide protons (-NH₂). The acidic proton of the carboxylic acid may be observable in a suitable solvent.
- ¹³C NMR:** Resonances for the carbonyl carbons of the amide and carboxylic acid, as well as the methylene carbon.
- IR Spectroscopy:** Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of both the amide and carboxylic acid, and O-H stretching of the carboxylic acid.

Synthesis of 3-Amino-3-oxopropanoic Acid

The synthesis of **3-Amino-3-oxopropanoic acid** can be achieved through the partial ammonolysis of a malonic acid ester, such as diethyl malonate. This reaction involves the nucleophilic attack of ammonia on one of the ester carbonyl groups, leading to the formation of the amide and the release of ethanol. The other ester group can then be hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis from Diethyl Malonate and Ammonia

The following is a generalized experimental protocol for the synthesis of **3-Amino-3-oxopropanoic acid**. Note: This is a representative procedure and may require optimization.

Materials:

- Diethyl malonate
- Anhydrous ammonia (or concentrated aqueous ammonium hydroxide)
- Ethanol
- Hydrochloric acid (for acidification)
- Sodium hydroxide (for hydrolysis)
- An appropriate solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

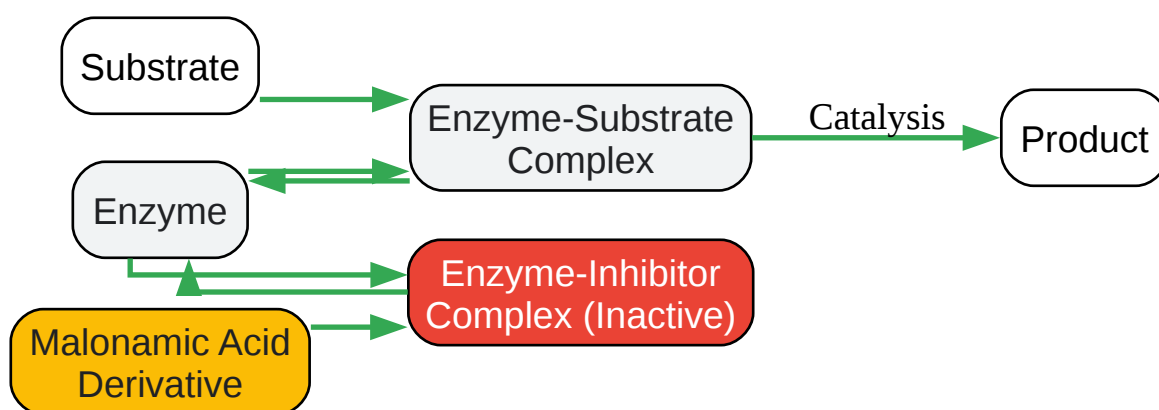
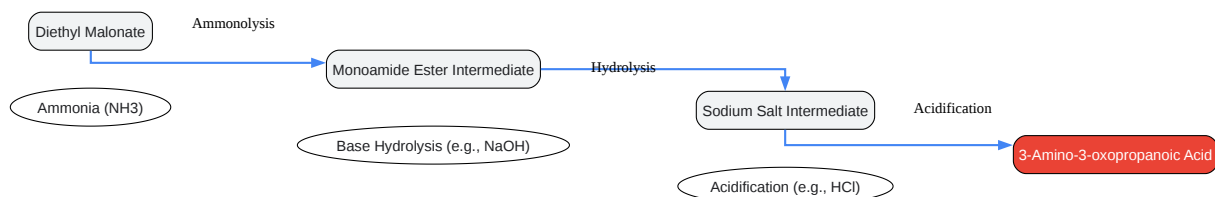
Procedure:

- **Ammonolysis:** Diethyl malonate is dissolved in a suitable solvent, such as ethanol. The solution is then saturated with anhydrous ammonia gas at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, a concentrated solution of ammonium hydroxide can be used. The reaction mixture is stirred for a prolonged period (several hours to days) to allow for the conversion of one of the ester groups to an amide.

- **Monitoring the Reaction:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the monoamide product.
- **Hydrolysis:** Once the ammonolysis is deemed complete, the remaining ester group is hydrolyzed. This is typically achieved by adding a stoichiometric amount of a base, such as sodium hydroxide, to the reaction mixture and heating to reflux.
- **Work-up and Isolation:** After hydrolysis, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to protonate the carboxylate.
- **Purification:** The aqueous solution is then extracted with a suitable organic solvent. The organic layers are combined, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude **3-Amino-3-oxopropanoic acid**. Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

The logical workflow for the synthesis of **3-Amino-3-oxopropanoic acid** from diethyl malonate is depicted in the following diagram.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-3-oxopropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196267#what-is-the-structure-of-3-amino-3-oxopropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com